molecular formula C3H8Cu3O11P2 B13798374 Tricopper;propane-1,2,3-triol;diphosphate CAS No. 85187-41-3

Tricopper;propane-1,2,3-triol;diphosphate

Cat. No.: B13798374
CAS No.: 85187-41-3
M. Wt: 472.67 g/mol
InChI Key: OEMQOOSPMWDFAA-UHFFFAOYSA-H
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Description

Tricopper;propane-1,2,3-triol;diphosphate is a coordination complex combining tricopper clusters with propane-1,2,3-triol (glycerol) and diphosphate groups.

Properties

CAS No.

85187-41-3

Molecular Formula

C3H8Cu3O11P2

Molecular Weight

472.67 g/mol

IUPAC Name

tricopper;propane-1,2,3-triol;diphosphate

InChI

InChI=1S/C3H8O3.3Cu.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6

InChI Key

OEMQOOSPMWDFAA-UHFFFAOYSA-H

Canonical SMILES

C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricopper;propane-1,2,3-triol;diphosphate typically involves the reaction of glycerol with copper salts and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:

[ \text{3Cu}^{2+} + \text{C}_3\text{H}_8\text{O}_3 + 2\text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_8\text{Cu}3\text{O}{11}\text{P}_2 + 6\text{H}^+ ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of temperature, pH, and reaction time to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tricopper;propane-1,2,3-triol;diphosphate undergoes various chemical reactions, including:

    Oxidation: The copper ions in the compound can undergo oxidation-reduction reactions.

    Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The oxidation of this compound can lead to the formation of copper oxides and other copper-containing compounds.

    Substitution: Substitution reactions can produce various derivatives of the original compound, depending on the reagents used.

Scientific Research Applications

Tricopper;propane-1,2,3-triol;diphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and polymerization reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in antimicrobial treatments and as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals, coatings, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tricopper;propane-1,2,3-triol;diphosphate involves its interaction with molecular targets through its copper ions and phosphate groups. The copper ions can participate in redox reactions, while the phosphate groups can interact with various biomolecules. These interactions can influence enzymatic activities, cellular signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phosphate Esters

Tris(2,3-dibromopropyl) Phosphate (Tris-BP)
  • Structure : Phosphoric acid esterified with three 2,3-dibromopropyl groups.
  • Applications: Historically used as a flame retardant in textiles and plastics but banned in many regions due to carcinogenicity .
  • Toxicity: Demonstrated mutagenic and carcinogenic effects in mammalian studies (e.g., renal and hepatic tumors in rodents) .
Tris(2,3-dichloropropyl) Phosphate (TDCPP)
  • Structure : Similar to Tris-BP but with chlorine substituents instead of bromine.
  • Applications : Flame retardant in furniture and electronics.
  • Stability : Higher thermal stability than Tris-BP but persistent in the environment, leading to bioaccumulation concerns .
  • Health Risks : Linked to endocrine disruption and developmental toxicity in animal models .

Key Contrast: Tricopper;propane-1,2,3-triol;diphosphate differs fundamentally in its non-halogenated structure and incorporation of copper, which may reduce environmental persistence and introduce redox-active properties.

Glycerol-Phosphate Derivatives

1-(1H-Indol-3-yl)-propane-1,2,3-triol
  • Structure : Glycerol substituted with an indole moiety.
  • Mechanism : Likely interacts with DNA or cellular enzymes due to the indole group’s planar aromatic structure.
Solketal (Glycerol Acetal)
  • Structure : Glycerol reacted with acetone to form a cyclic ketal.
  • Applications : Fuel additive to improve octane ratings and reduce gum formation .
  • Stability : Hydrolyzes under acidic conditions to release glycerol, contrasting with diphosphate complexes, which are more hydrolytically stable .

Key Contrast : this compound’s copper coordination may enhance stability and enable catalytic or antimicrobial functions absent in simple glycerol derivatives.

Triaryl Phosphates

Triphenyl Phosphate (TPP)
  • Structure : Phosphoric acid esterified with three phenyl groups.
  • Applications : Plasticizer and flame retardant.
  • Toxicity : Suspected endocrine disruptor; detected in human breast milk and household dust .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight Key Substituents Primary Application Toxicity Profile
This compound ~500–600 (est.) Cu, glycerol, diphosphate Hypothesized: Catalysis, Biomedicine Low (predicted)
Tris-BP 697.61 2,3-Dibromopropyl Flame retardant (historical) Carcinogenic
TDCPP 430.91 2,3-Dichloropropyl Flame retardant Endocrine disruptor
1-(1H-Indol-3-yl)-glycerol 209.23 Indole Antitumor agent Low (therapeutic window)

Table 2: Antitumor Activity of Glycerol Derivatives

Compound HeLa IC50 (µg/mL) MCF-7 IC50 (µg/mL)
1-(1H-Indol-3-yl)-glycerol 7.8 0.97
Chromomycin SA 8.9 12.6

Research Implications and Gaps

  • Synthetic Pathways : and suggest propane-1,2,3-triol can be functionalized via condensation or esterification. This compound may require coordination-driven synthesis under controlled pH and temperature .
  • Unanswered Questions : The exact biological targets and environmental fate of the tricopper complex remain unexplored. Comparative studies with copper-free analogs are needed to isolate copper’s role.

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